1-methyl-5-phenyl-1H-imidazole-2-thiol
CAS No.: 25433-13-0
Cat. No.: VC0006014
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25433-13-0 |
---|---|
Molecular Formula | C10H10N2S |
Molecular Weight | 190.27 g/mol |
IUPAC Name | 3-methyl-4-phenyl-1H-imidazole-2-thione |
Standard InChI | InChI=1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) |
Standard InChI Key | XGMUOBZHQAVQNX-UHFFFAOYSA-N |
SMILES | CN1C(=CNC1=S)C2=CC=CC=C2 |
Canonical SMILES | CN1C(=CNC1=S)C2=CC=CC=C2 |
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
1-Methyl-5-phenyl-1H-imidazole-2-thiol is systematically named according to IUPAC guidelines as 3-methyl-4-phenyl-1H-imidazole-2-thione . Alternative designations include phenylmethimazole , 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione , and 3-methyl-4-phenyl-1H-imidazole-2-thione . The compound’s PubChem CID is 716690 , and its SMILES string is , reflecting the methyl group at position 1, phenyl ring at position 5, and thione moiety at position 2.
Molecular Structure and Tautomerism
The molecule features a planar imidazole ring with delocalized π-electrons, stabilized by resonance between the thiol (-SH) and thione (-C=S) forms . X-ray crystallography and computational studies confirm that the thione tautomer predominates in solid and solution states due to enhanced thermodynamic stability . The phenyl ring at position 5 introduces steric bulk and electronic effects, influencing reactivity in substitution and addition reactions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 190.27 g/mol | |
IUPAC Name | 3-methyl-4-phenyl-1H-imidazole-2-thione | |
SMILES | CN1C(=CNC1=S)C2=CC=CC=C2 | |
InChI Key | XGMUOBZHQAVQNX-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting phenyl isothiocyanate with methylamine derivatives under acidic conditions, followed by ring closure . The thione group is introduced through sulfurization of intermediate imidazole precursors .
Reactivity Profile
The thione group () serves as a nucleophilic site, participating in:
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Alkylation reactions: Formation of S-alkyl derivatives for pharmaceutical intermediates .
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Metal coordination: Binding to transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes with potential catalytic activity .
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Oxidation: Conversion to sulfinic or sulfonic acids under strong oxidizing conditions .
The phenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation), while the methyl group remains inert under mild conditions .
Applications in Organic Synthesis and Proteomics
Building Block for Heterocyclic Compounds
The compound’s imidazole-thione scaffold is leveraged to synthesize:
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Benzimidazole analogs: Antiparasitic and anticancer agents .
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Thiazolo[4,5-d]imidazoles: Fluorescent probes for bioimaging.
Proteomics Research
Commercial suppliers (e.g., VulcanChem) market 1-methyl-5-phenyl-1H-imidazole-2-thiol for studying protein-thiol interactions, particularly in redox signaling pathways. Its ability to reversibly bind cysteine residues makes it a tool for mapping sulfhydryl groups in enzymes like thioredoxin and glutathione peroxidase.
Parameter | Effect | Concentration | Source |
---|---|---|---|
VCAM-1 mRNA inhibition | 83% reduction vs. TNF-α control | 10 µM | |
Monocyte adhesion | 62% decrease under flow conditions | 10 µM | |
IRF-1 binding suppression | Complete inhibition | 10 µM |
Therapeutic Implications
The selective inhibition of VCAM-1 (vs. ICAM-1 or E-selectin) positions phenylmethimazole as a candidate for treating atherosclerosis and inflammatory bowel disease, where VCAM-1-mediated leukocyte infiltration drives pathology .
Physical and Spectroscopic Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but miscible with polar organic solvents (e.g., DMSO, ethanol) . Stability studies indicate decomposition above 250°C, with the thione group susceptible to hydrolysis at extreme pH .
Spectroscopic Data
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